molecular formula C23H25ClN4O5S B2880512 N-(4-chlorobenzyl)-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921505-55-7

N-(4-chlorobenzyl)-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2880512
CAS RN: 921505-55-7
M. Wt: 504.99
InChI Key: LJGFVCTXGKITNR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O5S and its molecular weight is 504.99. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Investigation

A study on the metabolism of KR-31831, a compound with a related structure, revealed insights into its metabolic pathways, including N-dealkylation, acetal group metabolism to a hydroxymethyl group, and N-acetylation. These pathways are critical for understanding the drug's bioavailability and elimination processes, highlighting the importance of such compounds in pharmacokinetics (Kim et al., 2005).

Antimicrobial and Antitumor Activity

Research into 5-Imidazolinone derivatives has demonstrated potential antibacterial properties against both gram-positive and gram-negative bacteria, suggesting the utility of these compounds in developing new antimicrobial agents (Shah et al., 2001). Additionally, benzothiazole derivatives have been explored for their antitumor activity, indicating a promising avenue for cancer treatment research (Yurttaş et al., 2015).

Enzyme Inhibition

A novel series of N-aryl/aralkyl derivatives demonstrated significant α-glucosidase inhibitory potential, highlighting the compound's potential in managing diabetes by modulating glucose metabolism (Iftikhar et al., 2019).

Antioxidant Properties

Coordination complexes constructed from pyrazole-acetamide showed significant antioxidant activity, suggesting the relevance of such compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O5S/c1-32-19-8-7-17(9-20(19)33-2)27-22(31)14-34-23-26-11-18(13-29)28(23)12-21(30)25-10-15-3-5-16(24)6-4-15/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFVCTXGKITNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

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